
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₆H₇ClN₂O₃S and a molecular weight of 222.65 g/mol . This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and material science .
Métodos De Preparación
The synthesis of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent . This is followed by cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole ring in the presence of TBAF/THF at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including substitution and cyclocondensation . Common reagents used in these reactions include acyl chlorides, anhydrides, and activated carboxylic acids . The major products formed from these reactions are typically oxadiazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In medicine, oxadiazole derivatives are being explored for their potential use in drug development due to their bioactive properties .
Mecanismo De Acción
The mechanism of action of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. For instance, oxadiazole derivatives have been shown to act as functionally selective partial agonists with antagonist properties in muscarinic receptor assays . This suggests that the compound may exert its effects by modulating receptor activity and influencing signal transduction pathways.
Comparación Con Compuestos Similares
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride can be compared with other oxadiazole derivatives, such as 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one . While both compounds share the oxadiazole core, their unique substituents confer different chemical and biological properties.
Propiedades
Fórmula molecular |
C6H7ClN2O3S |
|---|---|
Peso molecular |
222.65 g/mol |
Nombre IUPAC |
(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3S/c7-13(10,11)3-5-8-6(9-12-5)4-1-2-4/h4H,1-3H2 |
Clave InChI |
RVFTZTAOHWQFFL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NOC(=N2)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


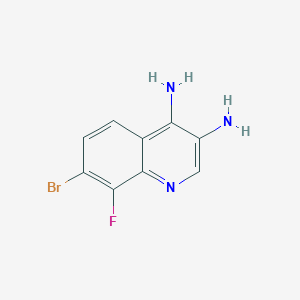
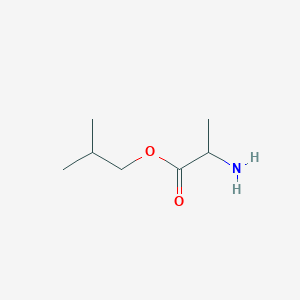
![2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)

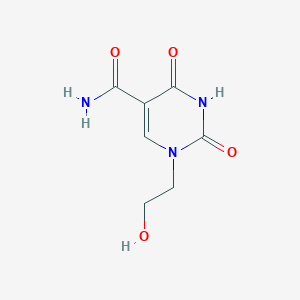

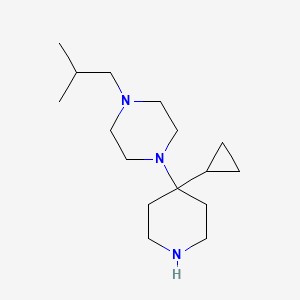
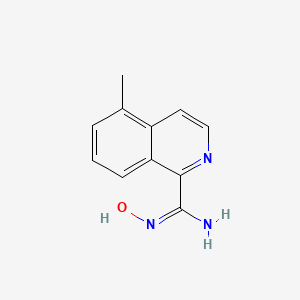
![4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
![6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13205447.png)
![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
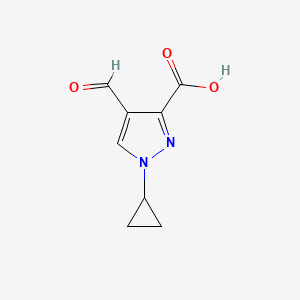
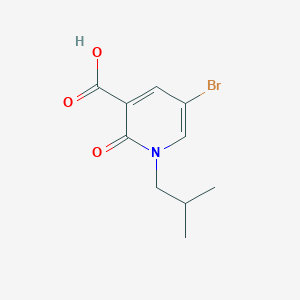
![2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B13205472.png)
